Volixibat ammonium, also known by its developmental code SHP626, is a pharmaceutical compound under investigation primarily for the treatment of nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. This compound functions as an inhibitor of the apical sodium-dependent bile acid transporter, which plays a crucial role in the enterohepatic circulation of bile acids. By inhibiting this transporter, volixibat ammonium aims to modify metabolic pathways associated with liver diseases and improve clinical outcomes in affected patients .
Volixibat ammonium is classified as a bile acid transporter inhibitor, specifically targeting the ileal bile acid transporter (IBAT), also referred to as SLC10A2. This transporter is predominantly expressed in the ileum and is responsible for the uptake of bile acids from the intestinal lumen into enterocytes. The compound's inhibition leads to increased bile acid excretion and alterations in lipid metabolism, making it a candidate for treating metabolic liver diseases .
The detailed synthetic pathway highlights the complexity involved in producing volixibat ammonium, which necessitates precise control over reaction conditions to optimize yield and purity.
The molecular formula of volixibat ammonium is , with a molar mass of approximately 806.0 g/mol. The structure features multiple functional groups, including sulfonate and urea moieties, contributing to its biological activity. The three-dimensional conformation can be represented using various chemical drawing software tools, providing insights into its interactions with biological targets .
Volixibat ammonium undergoes various chemical reactions primarily related to its mechanism of action as an IBAT inhibitor. The key reaction involves:
The mechanism can be described as a competitive inhibition where volixibat ammonium competes with endogenous bile acids for binding sites on the transporter.
The mechanism through which volixibat ammonium operates involves several biochemical processes:
Studies have demonstrated that volixibat administration significantly increases fecal bile acid output and positively affects metabolic parameters in animal models mimicking human NASH conditions .
Volixibat ammonium is primarily being researched for its potential therapeutic applications in:
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2